N-(4-cyanophenyl)-2-methylprop-2-enamide
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Overview
Description
Scientific Research Applications
N-(4-cyanophenyl)-2-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty polymers and resins.
Safety and Hazards
Mechanism of Action
Target of Action
For instance, compounds with a 4-cyanophenyl group have shown interaction with G-quadruplex DNA
Mode of Action
It’s worth noting that compounds with similar structures have shown to disrupt neural transmission in the central nervous system of invertebrates . They mimic the action of neurotransmitters, leading to continuous stimulation of neurons and ultimately to the death of target invertebrates .
Biochemical Pathways
For instance, compounds with a 4-cyanophenyl group have shown to affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
Compounds with similar structures have shown to undergo hydroxylation at the inner guanidine nitrogen atom leading to the n-oh derivative followed by glycosylation (phase ii metabolism) in maize, apple, and sugarbeet .
Result of Action
Compounds with similar structures have shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
For instance, the degradation of similar compounds by fungi, mainly white-rot fungi and their specific lignin-modifying enzymes, is influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide typically involves the reaction of 4-cyanobenzoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted amide.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)acrylamide
- N-(4-cyanophenyl)-2-propenamide
- 4-cyanophenylacrylamide
Uniqueness
N-(4-cyanophenyl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of a cyano group and a propenamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDHKIYZYGWGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363085 |
Source
|
Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90617-02-0 |
Source
|
Record name | 2-Propenamide, N-(4-cyanophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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